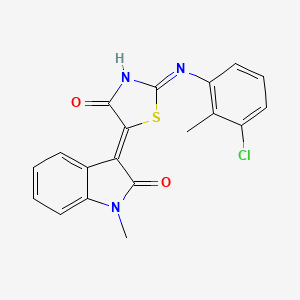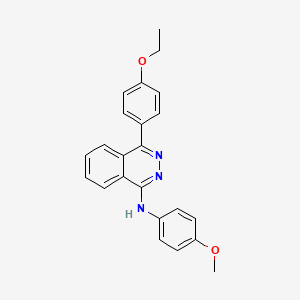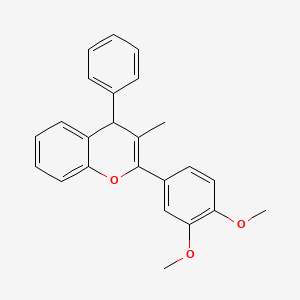
(5Z)-2-(3-chloro-2-methylanilino)-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a thiazolidine ring, an indole moiety, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3-chloro-2-methylaniline with a thiazolidine-4-one derivative under acidic conditions to form the intermediate imine. This intermediate is then cyclized to form the final product under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiazolidine derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidine derivatives.
Scientific Research Applications
3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **3-[(2Z,5Z)-2-[(3-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
- **3-[(2Z,5Z)-2-[(3-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The presence of the 3-chloro-2-methylphenyl group in 3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE imparts unique chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C19H14ClN3O2S |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
(5Z)-2-(3-chloro-2-methylphenyl)imino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14ClN3O2S/c1-10-12(20)7-5-8-13(10)21-19-22-17(24)16(26-19)15-11-6-3-4-9-14(11)23(2)18(15)25/h3-9H,1-2H3,(H,21,22,24)/b16-15- |
InChI Key |
YXZPZHCYOXRXFM-NXVVXOECSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/S2 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=C3C4=CC=CC=C4N(C3=O)C)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[7-(4-Ethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11607402.png)

![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}phenol](/img/structure/B11607409.png)
![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B11607410.png)
![N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[4-(propan-2-yloxy)benzyl]propanamide](/img/structure/B11607418.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11607420.png)
![5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B11607424.png)
![7-cyclopentyl-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607432.png)
![8-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11607439.png)
![1-[11-(2-chlorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone](/img/structure/B11607441.png)
![1-[(1-Phenylethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11607447.png)
![9-{3-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11607451.png)
![ethyl 4-(4-methylphenyl)-2-{[N-(2-methylpropyl)glycyl]amino}thiophene-3-carboxylate](/img/structure/B11607454.png)
